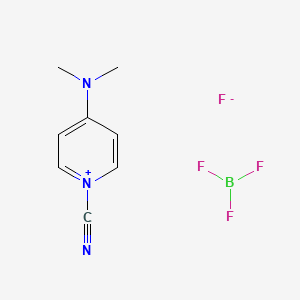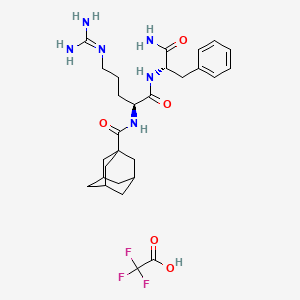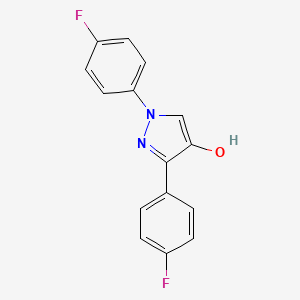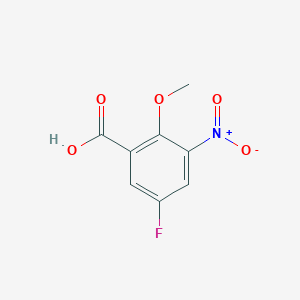
1-Cyano-4-dimethylaminopyridinium tetrafluoroborate, organic cyanylating reagent
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-4-dimethylaminopyridine tetrafluoroborate is an organic cyanylating agent, commonly referred to as CDAP. It is widely used in the synthesis of conjugate vaccines as a cyanylating reagent. CDAP is known for its ability to activate polysaccharides by reacting with carbohydrate hydroxyl groups, making it a valuable tool in vaccine development .
Méthodes De Préparation
CDAP can be synthesized through the reaction of 4-dimethylaminopyridine with cyanogen bromide in the presence of tetrafluoroboric acid. The reaction is typically carried out at low temperatures to ensure the stability of the product. The resulting compound is a crystalline solid that is easy to handle and store .
In industrial production, CDAP is prepared using a similar method but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization .
Analyse Des Réactions Chimiques
CDAP undergoes several types of chemical reactions, including cyanylation, oxidation, and substitution. It is commonly used as a cyanylating agent to modify polysaccharides and proteins. The reaction conditions typically involve a pH range of 7-9 and temperatures between 0°C and 20°C .
Common reagents used in these reactions include dextran, cyanogen bromide, and tetrafluoroboric acid. The major products formed from these reactions are cyanylated polysaccharides and proteins, which are used in the synthesis of conjugate vaccines .
Applications De Recherche Scientifique
CDAP has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a cyanylating agent to modify polysaccharides and proteins. In biology, it is used in the synthesis of conjugate vaccines, which are crucial for immunization against various bacterial infections .
In medicine, CDAP is used to develop vaccines that provide long-lasting immunity and protection against diseases. It is also used in the production of immunological reagents for research and diagnostic purposes . In industry, CDAP is used in the large-scale production of vaccines and other biopharmaceutical products .
Mécanisme D'action
CDAP exerts its effects by reacting with the hydroxyl groups of polysaccharides to form cyanylated derivatives. This reaction activates the polysaccharides, allowing them to be conjugated to proteins or other functional groups. The resulting conjugates are used to produce T-cell dependent immunogens, which elicit a strong immune response .
The molecular targets of CDAP include the hydroxyl groups of polysaccharides and the amino groups of proteins. The pathways involved in its mechanism of action include the activation of polysaccharides and the subsequent conjugation to proteins .
Comparaison Avec Des Composés Similaires
CDAP is often compared to cyanogen bromide, another cyanylating agent. While both compounds are used to activate polysaccharides, CDAP has several advantages over cyanogen bromide. CDAP is easier to handle and store, as it is a crystalline solid, whereas cyanogen bromide is a hazardous liquid .
Other similar compounds include 1-cyano-4-dimethylaminopyridinium tetrafluoroborate and N-cyano-triethylammonium tetrafluoroborate. These compounds also serve as cyanylating agents but are less commonly used due to their lower stability and reactivity compared to CDAP .
Propriétés
Formule moléculaire |
C8H10BF4N3 |
|---|---|
Poids moléculaire |
234.99 g/mol |
Nom IUPAC |
4-(dimethylamino)pyridin-1-ium-1-carbonitrile;trifluoroborane;fluoride |
InChI |
InChI=1S/C8H10N3.BF3.FH/c1-10(2)8-3-5-11(7-9)6-4-8;2-1(3)4;/h3-6H,1-2H3;;1H/q+1;;/p-1 |
Clé InChI |
ONCRRSYBEJHQMM-UHFFFAOYSA-M |
SMILES canonique |
B(F)(F)F.CN(C)C1=CC=[N+](C=C1)C#N.[F-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1,1'-[(1-phenylethylidene)bis(thio)]bis-](/img/structure/B12044233.png)





![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12044257.png)



![Ethyl 7-([1,1'-biphenyl]-4-carbonyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B12044297.png)



